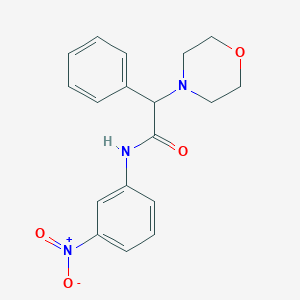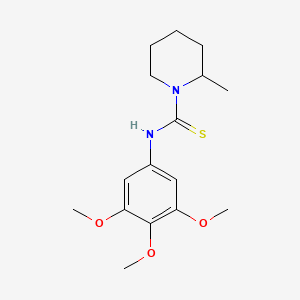
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide
Vue d'ensemble
Description
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, commonly known as MNA, is a chemical compound that has gained significant attention in the field of scientific research. MNA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. This modification is essential for the proper functioning of many cellular processes, including signal transduction, protein trafficking, and gene expression.
Mécanisme D'action
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of many proteins. This modification is essential for the proper functioning of many cellular processes, including signal transduction, protein trafficking, and gene expression. MNA binds to the active site of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, preventing the transfer of myristic acid to the protein. This inhibition disrupts the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses.
Biochemical and Physiological Effects:
The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA has been shown to have various biochemical and physiological effects. In cancer cells, MNA inhibits the growth and proliferation of cancer cells by disrupting the proper functioning of many cellular processes. In parasitic infections, MNA inhibits the replication of parasites by disrupting the proper functioning of many cellular processes. In viral infections, MNA inhibits the replication of viruses by disrupting the proper functioning of many cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
MNA has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, which allows for the study of the effects of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide inhibition on cellular processes. One limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of MNA. One direction is the development of MNA derivatives with improved potency and selectivity for 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide. Another direction is the investigation of the effects of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide inhibition on other cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of MNA in other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, MNA is a potent inhibitor of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide with potential therapeutic applications in various diseases, including cancer, parasitic infections, and viral infections. The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA disrupts the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses. Further research on MNA and its derivatives could lead to the development of new therapeutic strategies for these diseases.
Applications De Recherche Scientifique
MNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and viral infections. The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA has been shown to disrupt the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(3-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-7-4-8-16(13-15)21(23)24)17(14-5-2-1-3-6-14)20-9-11-25-12-10-20/h1-8,13,17H,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHICEXSMVDLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)


![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4393836.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)